molecular formula C31H34N6O4 B8116090 TAMRA Azide, isomer 5

TAMRA Azide, isomer 5

Cat. No.: B8116090
M. Wt: 554.6 g/mol
InChI Key: RWQBZVZBWNOHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: . The azide group allows for further functionalization and conjugation with other molecules containing alkyne groups.

Industrial Production Methods: Industrial production of TAMRA Azide, isomer 5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored at -20°C to maintain its stability and prevent degradation .

Scientific Research Applications

Chemistry: TAMRA Azide, isomer 5 is used as a fluorescent probe in various chemical assays and experiments. Its ability to undergo click reactions makes it a versatile tool for labeling and detecting specific molecules .

Biology: In biological research, this compound is used for labeling biomolecules such as proteins, nucleic acids, and lipids. This allows for the visualization and tracking of these molecules in live cells and tissues .

Medicine: In medical research, this compound is used in diagnostic assays and imaging techniques. Its fluorescent properties enable the detection of specific biomarkers and the monitoring of disease progression .

Industry: In industrial applications, this compound is used in the development of new materials and technologies. Its ability to form stable conjugates makes it valuable for creating functionalized surfaces and materials .

Properties

IUPAC Name

5-(6-azidohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O4/c1-36(2)21-10-13-24-27(18-21)41-28-19-22(37(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(39)40)30(38)33-15-7-5-6-8-16-34-35-32/h9-14,17-19H,5-8,15-16H2,1-4H3,(H-,33,38,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQBZVZBWNOHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCN=[N+]=[N-])C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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